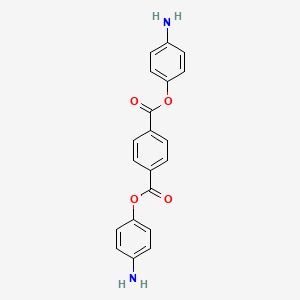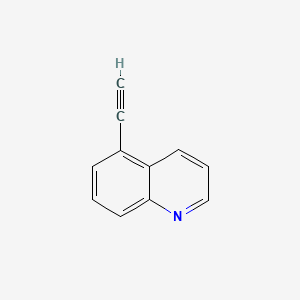
5-Ethynylquinoline
Vue d'ensemble
Description
5-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 5-Ethynylquinoline, has been a subject of research for many years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The InChI code for 5-Ethynylquinoline is 1S/C11H7N/c1-2-9-5-3-7-11-10 (9)6-4-8-12-11/h1,3-8H . This code provides a specific identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 153.18 .
Applications De Recherche Scientifique
- Quinoline derivatives have been widely studied for their antimalarial properties .
- The methods of application typically involve in vitro and in vivo testing against various strains of malaria .
- The outcomes of these studies have shown promising results, with some quinoline derivatives exhibiting potent antimalarial activity .
- Quinoline derivatives have also been explored for their potential anticancer properties .
- These studies typically involve testing the compounds against various cancer cell lines .
- While the results vary, some quinoline derivatives have shown significant anticancer activity .
- Quinoline derivatives have been studied for their antibacterial properties .
- The methods of application usually involve testing the compounds against various bacterial strains .
- The outcomes of these studies have shown that some quinoline derivatives have potent antibacterial activity .
- Quinoline derivatives have been explored for their antiviral properties .
- These studies typically involve testing the compounds against various viral strains .
- Some quinoline derivatives have shown significant antiviral activity .
- Quinoline derivatives have been studied for their anti-inflammatory properties .
- The methods of application usually involve testing the compounds in models of inflammation .
- The outcomes of these studies have shown that some quinoline derivatives have potent anti-inflammatory activity .
Antimalarial Activity
Anticancer Activity
Antibacterial Activity
Antiviral Activity
Anti-Inflammatory Activity
Cardiovascular Activity
- Quinoline derivatives have been studied for their antifungal properties .
- The methods of application usually involve testing the compounds against various fungal strains .
- The outcomes of these studies have shown that some quinoline derivatives have potent antifungal activity .
- Quinoline derivatives have been explored for their anthelmintic properties .
- These studies typically involve testing the compounds against various helminth strains .
- Some quinoline derivatives have shown significant anthelmintic activity .
- Quinoline derivatives have been studied for their analgesic properties .
- The methods of application usually involve testing the compounds in models of pain .
- The outcomes of these studies have shown that some quinoline derivatives have potent analgesic activity .
- Quinoline derivatives have been explored for their potential effects on the central nervous system .
- These studies typically involve testing the compounds in models of neurological disease .
- While the results vary, some quinoline derivatives have shown significant effects on the central nervous system .
- Quinoline derivatives have been studied for their hypoglycemic properties .
- The methods of application usually involve testing the compounds in models of diabetes .
- The outcomes of these studies have shown that some quinoline derivatives have potent hypoglycemic activity .
Antifungal Activity
Anthelmintic Activity
Analgesic Activity
Central Nervous System Activity
Hypoglycemic Activity
Miscellaneous Activities
Safety And Hazards
The safety information for 5-Ethynylquinoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
Propriétés
IUPAC Name |
5-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBWCMHAKTOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672093 | |
| Record name | 5-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylquinoline | |
CAS RN |
103987-79-7 | |
| Record name | 5-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



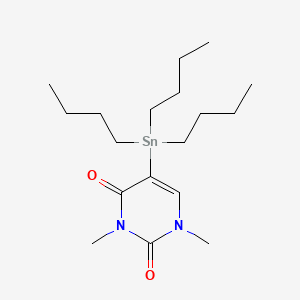
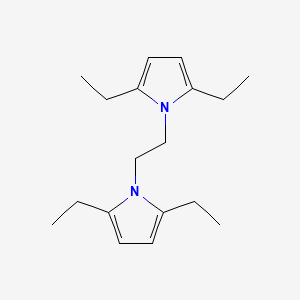
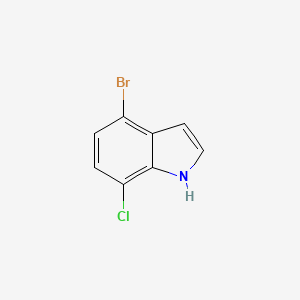
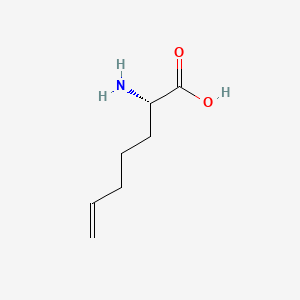
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
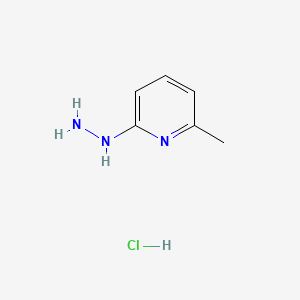
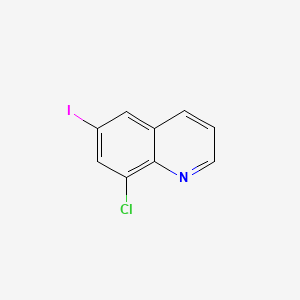

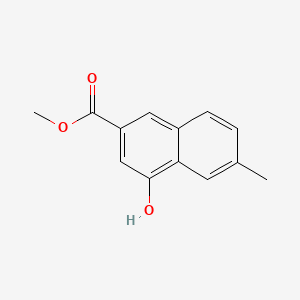
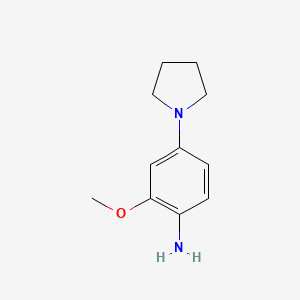
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
